Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound characterized by its bicyclic structure containing nitrogen. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant potential in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-amino-8-methyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of Ethyl 3-amino-8-methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-amino-8-methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to influence various biological behaviors .
Result of Action
The molecular and cellular effects of Ethyl 3-amino-8-methyl-8-azabicyclo[32Compounds with a similar structure have shown nematicidal activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 3-amino-8-methyl-8-azabicyclo[32Environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various organic reactions such as cyclization and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Multistep Synthesis and Nematicidal Activity of 2-(8-azabicyclo3.2.1 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate has diverse applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound's biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.
Comparison with Similar Compounds
Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate is compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane-2-carboxylic acid: This compound shares a similar bicyclic structure but differs in the position and nature of functional groups.
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This derivative is structurally related but has distinct biological activities[_{{{CITATION{{{_3{Multistep Synthesis and Nematicidal Activity of 2-(8-azabicyclo3.2.1 ....
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-15-10(14)11(12)6-8-4-5-9(7-11)13(8)2/h8-9H,3-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDUNXQJDMUGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC(C1)N2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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